Androsta-1,4-diene-3,11,17-trione is a compound of significant interest in the field of biochemistry and pharmacology due to its effects on steroid metabolism, particularly its role as an inhibitor of the aromatase enzyme. Aromatase is responsible for the biosynthesis of estrogens, and its inhibition has implications in various medical and athletic contexts. The following analysis delves into the mechanism of action of androsta-1,4-diene-3,11,17-trione and its derivatives, as well as their applications in different fields, based on the findings from several research studies.
While the provided abstracts don't delve into specific synthetic methods for Androsta-1,4-diene-3,11,17-trione, one study describes its preparation through the Jones oxidation of 12α-hydroxyandrosta-1,4-diene-3,17-dione. [] This suggests that the compound can be synthesized by oxidizing specific precursor steroid molecules. Further research into synthetic strategies and optimization of these methods is necessary for larger-scale applications.
The molecular structure of Androsta-1,4-diene-3,11,17-trione consists of a steroid nucleus with a double bond between carbon atoms 1 and 4, and three ketone groups at positions 3, 11, and 17. [] Understanding this structure is crucial for comprehending its reactivity and interactions with enzymes during microbial transformation processes.
Androsta-1,4-diene-3,11,17-trione, like many steroids, can undergo various chemical transformations. One study reports its reaction with ethylene glycol under acidic conditions, resulting in the formation of both 12-monoacetal and 17,17-ethylenedioxy-3-(2′-hydroxyethoxy)-1-methylestra-1,3,5(10)-trien-12a-ol as products. [] This highlights the reactivity of ketone groups in the molecule and the possibility of selective derivatization. Further exploration of its reactivity with different reagents could lead to the synthesis of novel derivatives with potential biological activities.
The inhibition of aromatase has therapeutic implications, particularly in the treatment of estrogen-dependent conditions such as breast cancer. The ability of androsta-1,4-diene-3,11,17-trione derivatives to suppress serum estradiol levels suggests their potential use as pharmaceutical agents in hormone therapy2. Additionally, the biocatalyst-mediated production of hydroxylated derivatives of androst-1,4-dien-3,17-dione has been explored for the creation of valuable pharmaceutical ingredients3.
Modifications to the D-ring of androsta-1,4-diene-3,17-dione analogues have been studied to understand their effects on the inactivation and inhibition of aromatase. These modifications can inform drug design strategies by allowing the preparation of analogues that retain high affinity for aromatase without being subject to certain metabolic pathways4. Furthermore, the synthesis of 7α-substituted derivatives has demonstrated the potential for enzyme-activated irreversible inhibition of aromatase, which could be leveraged in the development of new therapeutic agents5.
Interestingly, androsta-1,4-dien-3,16-dione has been isolated from the plant kingdom and shown to exert a potent vasorelaxing effect, indicating its potential as a natural product with cardiovascular applications6.
In the context of sports, the metabolism of androsta-1,4,6-triene-3,17-dione has been investigated for its use as an irreversible aromatase inhibitor and its detection in doping control. The compound and its metabolites have been identified in urine samples from athletes, underscoring the importance of monitoring its use in sports due to its performance-enhancing properties7.
Research has shown that androsta-1,4-diene-3,11,17-trione and its derivatives act as inhibitors of the aromatase enzyme. Kinetic evidence suggests that these compounds cause a time-dependent decrease in human placental aromatase activity, with enzyme-generated intermediates from the parent steroids leading to potent inhibition of estrogen biosynthesis1. For instance, 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione have been described as competitive inhibitors, binding to the enzyme with low micromolar inhibition constants and resulting in a significant decrease in enzyme activity1. Similarly, 14 alpha-hydroxyandrost-4-ene-3,6,17-trione has been identified as a potent inhibitor, showing time-dependent inactivation of aromatase2. These findings highlight the potential of these compounds to modulate estrogen levels through their interaction with aromatase.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6